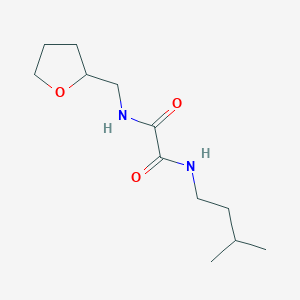![molecular formula C21H22N2O7 B5160816 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B5160816.png)
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate is not fully understood. However, studies have suggested that the compound may exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. The pesticidal properties of this compound may be due to its ability to disrupt the nervous system of pests. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that this compound may have both biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in cell proliferation, leading to a decrease in cell growth. In pests, this compound has been shown to disrupt the nervous system, leading to paralysis and death. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, the compound may be difficult to synthesize and purify, which can limit its availability for research purposes. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate. One potential direction is to further investigate its potential as an anticancer agent, including its efficacy against different types of cancer and its potential for combination therapy with other anticancer drugs. Another direction is to explore its pesticidal properties further, including its efficacy against different pests and its potential for use in integrated pest management strategies. Finally, there is potential for this compound to be used as a building block for the synthesis of functional materials with unique properties, which could have applications in various fields.
Synthesis Methods
The synthesis of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate involves several steps, including the reaction of 4-methyl-3-nitrobenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with 2-methoxyaniline and pentanedioic acid. The final product is obtained through purification and isolation steps. This synthesis method has been optimized to ensure high yields and purity of the compound.
Scientific Research Applications
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate has been studied extensively for its potential applications in various fields. In medicine, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In agriculture, this compound has been shown to have pesticidal properties, making it a potential alternative to traditional pesticides. In material science, this compound has been used as a building block for the synthesis of functional materials with unique properties.
properties
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 5-(2-methoxyanilino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7/c1-14-10-11-15(12-17(14)23(27)28)18(24)13-30-21(26)9-5-8-20(25)22-16-6-3-4-7-19(16)29-2/h3-4,6-7,10-12H,5,8-9,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXRYJFOGQZGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=CC=C2OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyphenyl)-N-[2-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5160740.png)
![3-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5160742.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5160749.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1-piperidinyl)acetamide](/img/structure/B5160753.png)
![4,4'-bis[(2-methylbenzoyl)amino]-3,3'-biphenyldicarboxylic acid](/img/structure/B5160761.png)
![(3'R*,4'R*)-1'-[2-(difluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5160768.png)

![N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5160809.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5160823.png)
![[1-(4-methylphenyl)-3-buten-1-yl][4-(4-{[1-(4-methylphenyl)-3-buten-1-yl]amino}benzyl)phenyl]amine dihydrochloride](/img/structure/B5160829.png)

![9-(4-methoxyphenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5160840.png)
![methyl 3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5160848.png)
![2-[2-(benzyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5160850.png)